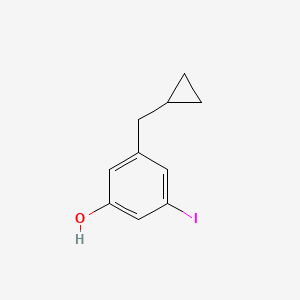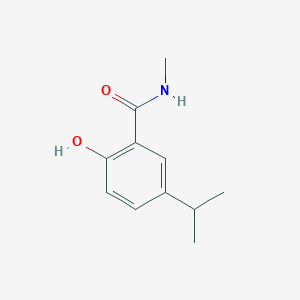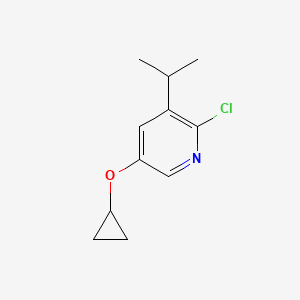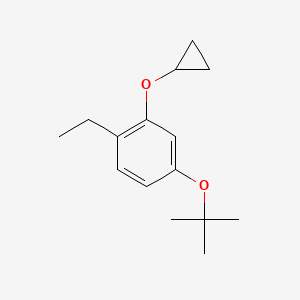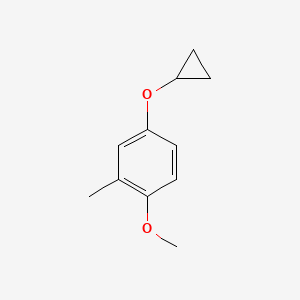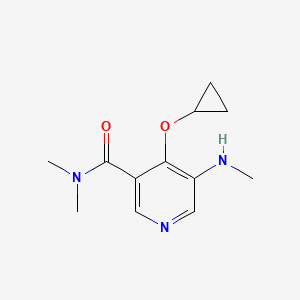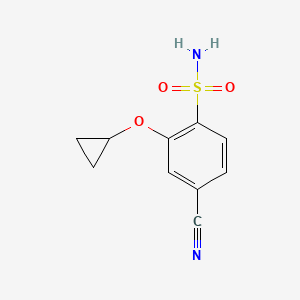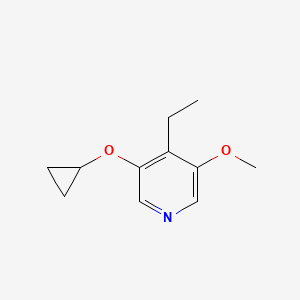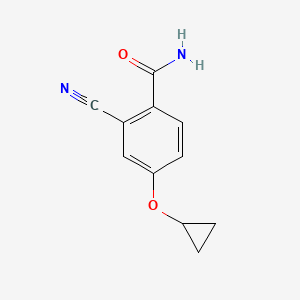
2-Cyano-4-cyclopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-cyclopropoxybenzamide is an organic compound that belongs to the class of benzamides It features a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-cyclopropoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyclopropoxybenzoic acid and a suitable nitrile source.
Formation of Amide Bond: The carboxylic acid group of 4-cyclopropoxybenzoic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding oxides.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The benzamide core allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropoxybenzamide oxides.
Reduction: Formation of 2-amino-4-cyclopropoxybenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-cyclopropoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Cyano-4-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Cyano-N-cyclopropylbenzamide
- 4-Cyano-N-methylbenzamide
- 2-(3-Cyanophenoxy)-N-cyclopropylacetamide
Comparison:
- 4-Cyano-N-cyclopropylbenzamide: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group. It may exhibit different reactivity and biological activity.
- 4-Cyano-N-methylbenzamide: Contains a methyl group instead of a cyclopropoxy group, leading to differences in steric and electronic properties.
- 2-(3-Cyanophenoxy)-N-cyclopropylacetamide: Features a phenoxy group and an acetamide moiety, which can influence its chemical behavior and applications.
2-Cyano-4-cyclopropoxybenzamide stands out due to its unique combination of a cyano group and a cyclopropoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-cyano-4-cyclopropyloxybenzamide |
InChI |
InChI=1S/C11H10N2O2/c12-6-7-5-9(15-8-1-2-8)3-4-10(7)11(13)14/h3-5,8H,1-2H2,(H2,13,14) |
InChI-Schlüssel |
MUMUHLMJVGHODQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



